molecular formula C9H7IO B2944336 [4-(2-Iodoethynyl)phenyl]methanol CAS No. 1864060-77-4

[4-(2-Iodoethynyl)phenyl]methanol

Cat. No.: B2944336
CAS No.: 1864060-77-4
M. Wt: 258.058
InChI Key: WIMFLHFWKKSMIN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Alkynes and Functionalized Aromatics Research

Halogenated alkynes, particularly iodoalkynes, are a class of compounds that have seen a surge in interest due to the unique reactivity of the carbon-iodine bond at the sp-hybridized carbon. This bond is susceptible to a variety of coupling reactions, making these compounds valuable intermediates in organic synthesis. The presence of the iodine atom also introduces the potential for halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and the design of supramolecular structures. beilstein-journals.org

Functionalized aromatic compounds, on the other hand, are fundamental building blocks in the synthesis of pharmaceuticals, polymers, and other advanced materials. The methanolic group on the phenyl ring of [4-(2-Iodoethynyl)phenyl]methanol provides a handle for further chemical transformations, such as esterification or oxidation, allowing for the incorporation of this unit into larger, more complex molecular architectures. The combination of these two functionalities in a single molecule makes this compound a particularly powerful synthon.

Overview of Key Structural Features and Their Research Relevance

The research relevance of this compound is rooted in its distinct structural features:

The Iodoalkynyl Group (-C≡C-I): This is the most prominent feature of the molecule. The electron-withdrawing nature of the alkyne and the polarizability of the iodine atom create a region of positive electrostatic potential on the iodine, known as a σ-hole. beilstein-journals.org This makes the iodine atom a potent halogen bond donor, enabling the formation of directional and specific non-covalent interactions with halogen bond acceptors like nitrogen or oxygen atoms. researchgate.netacs.org This property is crucial for the rational design of self-assembling systems. Furthermore, the C-I bond is a key site for cross-coupling reactions.

The Methanol (B129727) Group (-CH₂OH): This functional group imparts polarity to the molecule and offers a site for further chemical modification. atamanchemicals.com It can participate in hydrogen bonding, further contributing to the formation of supramolecular structures. Its presence allows for the integration of the iodoalkynylphenyl moiety into polymers, dendrimers, or other macromolecules.

The interplay of these structural elements makes this compound a versatile component in the chemist's toolbox, with potential applications spanning from the synthesis of novel organic materials to the development of complex, self-organized molecular systems.

Chemical and Physical Properties of this compound and Related Compounds

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related compounds and general chemical principles.

Interactive Data Table: Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)(4-Ethynylphenyl)methanol researchgate.netPhenylmethanol atamanchemicals.com
Molecular Formula C₉H₇IOC₉H₈OC₇H₈O
Molecular Weight 258.06 g/mol 132.16 g/mol 108.14 g/mol
Appearance Likely a solid at room temperatureSolidColorless liquid
Boiling Point Not availableNot available205 °C
Solubility Expected to be soluble in common organic solventsSoluble in organic solventsModerately soluble in water (4 g/100 mL), miscible with alcohols and ether

Spectroscopic Data of this compound and its Precursors

Interactive Data Table: Predicted and Known Spectroscopic Data

Spectroscopic TechniquePredicted Data for this compoundKnown Data for Phenylmethanol kcvs.caKnown Data for other Iodoalkynes
¹H NMR Aromatic protons (multiplets, ~7.2-7.5 ppm), CH₂ protons (~4.6 ppm), OH proton (broad singlet)Aromatic protons (~7.3 ppm), CH₂ protons (~4.6 ppm), OH proton (~2.5 ppm)Aromatic protons in iodoethynylphenyl derivatives typically appear in the range of 7.0-7.8 ppm. acs.orgnih.gov
¹³C NMR Aromatic carbons (~125-140 ppm), CH₂ carbon (~64 ppm), Alkynyl carbons (one at low field ~90-95 ppm, one at very low field due to iodine ~5-10 ppm)Aromatic carbons (~127-141 ppm), CH₂ carbon (~65 ppm)The iodinated alkynyl carbon in related compounds appears at a very high field (low ppm value), for instance, around 8 ppm in 2-(3-iodoethynyl-phenylethynyl)pyridine. nih.gov
Infrared (IR) Broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic ~3030 cm⁻¹, aliphatic ~2900 cm⁻¹), C≡C stretch (~2150 cm⁻¹, weak or absent due to symmetry), C-O stretch (~1050 cm⁻¹)Broad O-H stretch (~3344 cm⁻¹), C-H stretches (aromatic 3100-3000 cm⁻¹, aliphatic 3000-2840 cm⁻¹), C-O stretch (~1022 cm⁻¹)The C≡C stretching vibration in iodoalkynes is often weak in the IR spectrum.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 258, fragments corresponding to loss of I, OH, CH₂OH, and C₂I.Molecular ion peak (M⁺) at m/z 108, prominent fragment at m/z 79 ([C₆H₇]⁺) and 91 ([C₇H₇]⁺).N/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-iodoethynyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMFLHFWKKSMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C#CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Studies on 4 2 Iodoethynyl Phenyl Methanol Systems

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

Detailed research findings from DFT calculations on related aromatic compounds allow for the prediction of key electronic parameters for [4-(2-Iodoethynyl)phenyl]methanol. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental indicators of chemical reactivity. researchgate.netmdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. mdpi.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These descriptors help quantify the molecule's tendency to accept or donate electrons in chemical reactions. For instance, the electronic chemical potential (µ) indicates the tendency of electrons to escape from the system. mdpi.com

Table 1: Conceptual DFT-Calculated Electronic Properties for this compound
PropertySymbolFormulaSignificance
HOMO EnergyEHOMO-Relates to the ionization potential and electron-donating ability.
LUMO EnergyELUMO-Relates to the electron affinity and electron-accepting ability.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and stability. researchgate.net
Electronegativityχ-(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons. researchgate.net
Chemical Hardnessη(ELUMO - EHOMO)/2Measures resistance to change in electron distribution. researchgate.net
Electrophilicity Indexωμ2/2ηQuantifies the ability of a species to accept electrons. researchgate.net

DFT calculations would reveal that the HOMO is likely distributed over the π-system of the phenyl ring and the ethynyl (B1212043) group, while the LUMO may have significant contributions from the antibonding orbitals associated with the carbon-iodine bond, making this site susceptible to nucleophilic interaction.

Molecular Electrostatic Potential (MEP) Surface Analysis of Halogen Bonding Donors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net The MEP maps regions of positive and negative electrostatic potential onto the molecule's electron density surface, identifying sites for electrophilic and nucleophilic attack, respectively. For halogen bonding, the MEP is particularly insightful.

In iodo-substituted compounds, especially those where the iodine is bonded to an sp-hybridized carbon as in an iodoalkyne, a region of positive electrostatic potential, known as a σ-hole, forms on the outermost portion of the iodine atom along the C-I bond axis. mdpi.com This electron-deficient region makes the iodine atom a potent halogen bond (XB) donor, capable of interacting favorably with electron-rich atoms (Lewis bases) like oxygen or nitrogen. mdpi.comresearchgate.net

Studies on structurally analogous compounds provide a strong basis for understanding the MEP of this compound.

Activation by sp-Carbon: The direct attachment of the iodine atom to an sp-hybridized carbon significantly polarizes the iodine, creating a highly positive σ-hole. mdpi.com

High Potential Values: In tetrakis(4-(iodoethynyl)phenyl)methane (I₄TEPM), a molecule containing the same iodoethynylphenyl moiety, the σ-hole on each iodine atom has a calculated MEP value (V_S,max_) of +172.4 kJ/mol. mdpi.com This value is significantly high, indicating a strong propensity for halogen bond formation.

Comparison with other Donors: This potential is considerably higher than in many other halogenated compounds, and it is further enhanced in systems with additional electron-withdrawing groups. For example, iodoethynylnitrobenzenes exhibit MEP values on iodine that are 20-40 kJ/mol higher than other well-established halogen bond donors. researchgate.net

Table 2: Calculated Maximum Electrostatic Potential (V_S,max_) on Iodine for Selected Halogen Bond Donors
CompoundV_S,max_ (kJ/mol)Key Structural Feature
Tetrakis(4-(iodoethynyl)phenyl)methane (I₄TEPM)+172.4 mdpi.comIodine attached to sp-carbon
1-(Iodoethynyl)-3,5-dinitrobenzene~+180-200 (Estimated) researchgate.netIodine on sp-carbon plus two nitro groups
1-(Iodoethynyl)-4-nitrobenzene~+160-180 (Estimated) researchgate.netIodine on sp-carbon plus one nitro group

For this compound, the MEP surface would show a prominent positive σ-hole on the iodine atom, making it a highly effective and directional halogen bond donor. The analysis would also reveal negative potential around the oxygen atom of the methanol (B129727) group, identifying it as a potential hydrogen bond acceptor and a weaker halogen bond acceptor.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

To gain a deeper, quantitative understanding of the bonding within this compound and its intermolecular interactions, more advanced computational analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed.

QTAIM analysis examines the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the bond (e.g., covalent vs. closed-shell interaction). mdpi-res.com For a halogen bond in a this compound system, QTAIM would be used to confirm the existence of the C-I···X interaction and quantify its strength and nature.

NBO analysis provides a chemical picture of bonding in terms of localized orbitals. It is particularly useful for describing charge transfer and orbital-orbital interactions that stabilize molecules and complexes. nih.gov In the context of a halogen bond, NBO analysis can quantify the donation of electron density from a Lewis base (e.g., the lone pair of a nitrogen or oxygen atom) into the empty antibonding orbital (σ) of the C-I bond. nih.gov This charge-transfer interaction (n → σ) is a key component of halogen bonding.

For a supramolecular assembly involving this compound, NBO analysis would elucidate:

The strength of the C-I···X halogen bond via the second-order perturbation energy, E(2).

The charge transfer from the halogen bond acceptor to the this compound molecule.

The nature of the hydrogen bonds formed by the methanol group (e.g., O-H···O), quantifying their strength and directionality.

Table 3: Key Parameters from NBO Analysis for Intermolecular Interactions
ParameterDescriptionInterpretation for Halogen/Hydrogen Bonding
Second-Order Perturbation Energy (E(2))The stabilization energy from the interaction between a filled (donor) and an empty (acceptor) orbital. mdpi.comA higher E(2) value for the n → σ* (C-I) or n → σ* (O-H) interaction indicates a stronger halogen or hydrogen bond.
Occupancy of Antibonding OrbitalThe number of electrons in the σ* antibonding orbital.An increase in the occupancy of the σ(C-I) or σ(O-H) orbital upon complex formation confirms charge transfer from the donor.
Natural Atomic ChargesThe charge assigned to each atom based on the distribution of NBOs.Changes in atomic charges upon interaction reveal the extent and direction of electron redistribution.

Molecular Dynamics Simulations for Supramolecular Assembly Prediction

While quantum mechanical methods are excellent for analyzing single molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred tool for studying the collective behavior and self-assembly of hundreds or thousands of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to predict how molecules will arrange themselves in the condensed phase. nih.gov

For this compound, MD simulations would be critical for predicting its supramolecular architecture. The molecule possesses two distinct and highly directional interaction sites:

A strong halogen bond donor (the iodoethynyl group).

A classic hydrogen bond donor/acceptor (the methanol group).

The interplay and competition between these interactions would govern the final assembled structure. An MD simulation would require an accurate force field, which defines the potential energy of the system as a function of atomic positions. This force field must properly describe not only standard covalent bonds and van der Waals forces but also the specific geometries and strengths of the halogen and hydrogen bonds.

By simulating a large number of this compound molecules, researchers could predict:

Dominant Packing Motifs: Whether the assembly is driven primarily by C-I···O halogen bonds forming linear chains or by O-H···O hydrogen bonds creating networks. nih.gov

Formation of Nanostructures: The potential for molecules to assemble into well-defined structures like fibers, sheets, or porous networks. nih.gov

Table 4: Key Intermolecular Interactions Modeled in MD Simulations of this compound
Interaction TypeDonorAcceptorExpected Role in Assembly
Halogen BondC-I-O- (Methanol), External Lewis BasePrimary driver for forming directional, linear chains or networks. mdpi.commdpi.com
Hydrogen Bond-OH (Methanol)-OH (Methanol)Contributes to the cohesion and specific arrangement of molecules. nih.gov
π-π StackingPhenyl RingPhenyl RingWeakly directional interaction that influences crystal packing and density. nih.gov
van der Waals ForcesAll atomsAll atomsContribute to the overall cohesive energy and packing.

The results from such simulations, when correlated with experimental data from techniques like X-ray diffraction, provide a powerful, atom-level understanding of how the specific chemical functionalities of this compound direct its assembly into ordered materials.

Applications of 4 2 Iodoethynyl Phenyl Methanol in Supramolecular Chemistry and Crystal Engineering

Design and Formation of Halogen-Bonded Assemblies

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgacs.org The iodoethynyl group in [4-(2-Iodoethynyl)phenyl]methanol is a particularly effective halogen-bond donor. The sp-hybridized carbon atom enhances the electrophilicity of the attached iodine, leading to strong and directional interactions that can be harnessed to build complex supramolecular architectures. mdpi.comresearchgate.net

The strong electrophilic nature of the iodine atom in iodoethynyl moieties facilitates robust halogen bonds with halide anions (X⁻ = Cl⁻, Br⁻, I⁻). researchgate.net These C-I···X⁻ interactions are a powerful tool for constructing anionic coordination networks. For instance, the tetrahedral tecton, tetrakis(4-(iodoethynyl)phenyl)methane, a molecule with a similar iodoethynyl functionality, readily reacts with tetraphenylphosphonium (B101447) halides to form interpenetrated, diamondoid architectures held together by C–I···X⁻ halogen bonds. researchgate.net The strength of these interactions is crucial for the formation of stable, crystalline frameworks. researchgate.net Studies on tetraiodoethylene (B1221444) have shown that the strength of the C-I···X⁻ interaction is significant and can be influenced by the nature of the halide anion and the solvent. nih.gov

Interaction TypeDescriptionKey FeaturesExample CompoundCitation
C-I···X⁻ Halogen BondingInteraction between the electrophilic iodine of the iodoethynyl group and a halide anion.Highly directional and strong, capable of forming robust crystalline networks.Tetrakis(4-(iodoethynyl)phenyl)methane researchgate.net
Interaction TypeDescriptionResulting MotifCitation
C≡C–I···(C≡C)The π-system of an alkyne acts as a halogen bond acceptor for the iodine atom of another iodoethynyl group.Zigzag chain motifs mdpi.com
C≡C–I···π(phenyl)The π-electron cloud of a phenyl ring serves as the acceptor for the iodine atom.Contributes to overall crystal packing mdpi.com

In the crystal lattice, halogen bonds involving this compound and related compounds often coexist and compete with other non-covalent interactions such as hydrogen bonding and π-stacking. mdpi.comacs.org The final supramolecular architecture is a result of the delicate balance between these forces. mdpi.com For example, in the absence of a strong halogen-bond acceptor, weaker interactions like C-I···O or C-I···π interactions may become dominant. mdpi.com The presence of a hydroxyl group in this compound introduces the possibility of O-H···O or O-H···X hydrogen bonding, which can compete with or complement the halogen bonding interactions in directing the assembly of molecules. The interplay of these interactions is complex and can be influenced by factors such as solvent and the specific geometry of the interacting molecules. mdpi.comnih.gov

Engineering of Porous Molecular Solids Utilizing Iodoethynyl Scaffolds

The directional and robust nature of halogen bonds involving iodoethynyl groups makes them ideal for the construction of porous molecular solids. mdpi.comresearchgate.net By using rigid molecular building blocks, or tectons, functionalized with iodoethynyl moieties, it is possible to create crystalline frameworks with well-defined channels and voids. mdpi.comresearchgate.net For instance, tetrakis(4-(iodoethynyl)phenyl)methane (I₄TEPM), a molecule with a tetrahedral core and four iodoethynyl arms, has been shown to form porous structures. mdpi.comresearchgate.net The porosity of these materials can be tuned by the choice of crystallization solvent, which can act as a guest molecule within the pores or even participate in the halogen-bonded network. mdpi.com These materials have potential applications in gas storage and separation. researchgate.net

Role as a Tecton in Directed Self-Assembly

This compound and related iodoethynyl-functionalized molecules are excellent examples of "tectons" – molecular building blocks designed to direct the formation of specific supramolecular architectures through self-assembly. mdpi.comresearchgate.netresearchgate.net The iodoethynyl group acts as a reliable and directional recognition site, guiding the assembly process through predictable halogen bonding interactions. mdpi.comnih.gov This "molecular tectonics" approach, based on halogen bonding, allows for the rational design of complex structures, including one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. mdpi.comresearchgate.netnih.gov The ability to fine-tune the structure of the tecton, for example by introducing additional functional groups, provides a high degree of control over the final supramolecular architecture. nih.gov

Solvent Effects on Halogen-Bonded Supramolecular Architectures

The choice of solvent can have a profound impact on the outcome of supramolecular self-assembly processes driven by halogen bonding. researchgate.netresearchgate.net Solvents can influence the resulting crystal structure in several ways. A solvent can act as a competitive halogen-bond acceptor, preventing the formation of self-assembled structures. researchgate.net Conversely, a solvent molecule can be incorporated into the crystal lattice, acting as a template or a bridge between tectons. mdpi.com For example, the crystallization of I₄TEPM in different solvents such as THF, DMSO, and dioxane leads to the formation of distinct one-dimensional, ribbon-like architectures where the solvent molecules participate in the halogen bonding network. mdpi.com The polarity of the solvent can also affect the strength of the halogen bond, with some studies suggesting an enhancement of the interaction in more polar environments. researchgate.net This solvent-dependent behavior highlights the tunability of halogen-bonded systems and provides a means to control the final solid-state structure. nih.govresearchgate.net

Utility of 4 2 Iodoethynyl Phenyl Methanol in Advanced Organic Synthesis

Applications in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The carbon-iodine bond in [4-(2-Iodoethynyl)phenyl]methanol is highly susceptible to oxidative addition by palladium(0) complexes, making it an excellent substrate for cross-coupling reactions. These reactions are foundational in carbon-carbon bond formation.

The Sonogashira coupling is one of the most powerful methods for constructing sp²-sp carbon-carbon bonds, typically reacting an aryl halide with a terminal alkyne. nih.gov In the case of this compound, the iodoalkyne itself can act as the electrophilic partner. This reaction is generally catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base. youtube.com The reaction's mild conditions tolerate a wide variety of functional groups, including the benzylic alcohol present in the title compound. nih.govorganic-chemistry.org This reaction is instrumental in synthesizing extended, conjugated π-systems, which are of interest in materials science.

The Heck reaction provides a method for the arylation of alkenes. wikipedia.org It involves the reaction of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base. organic-chemistry.org The iodoalkyne group of this compound can readily participate in Heck-type reactions, coupling with various olefins to introduce new vinyl groups. rsc.orglibretexts.org The regioselectivity and stereoselectivity of the Heck reaction are often high, typically favoring the formation of the trans-alkene product. wikipedia.org The reaction conditions are generally robust and compatible with the alcohol functionality. researchgate.net

Reaction TypeCoupling PartnerTypical Catalytic SystemBaseSolventProduct Type
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuIAmine (e.g., Et₃N, i-Pr₂NH)THF, DMFDiarylacetylene
Heck Alkene (R-CH=CH₂)Pd(OAc)₂, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)Substituted Alkene

This table presents representative conditions for Palladium-Catalyzed Cross-Coupling Reactions involving aryl iodides.

Gold(I)-Catalyzed Cycloisomerization Reactions Involving Iodoalkynes

The iodoalkyne moiety is a particularly useful functional group in gold(I)-catalyzed transformations. Homogeneous gold catalysts activate the alkyne towards nucleophilic attack, initiating cascade reactions that can build complex molecular scaffolds with high efficiency and stereoselectivity.

Research has shown that substrates containing an iodoalkyne can undergo remarkable cycloisomerization reactions. For instance, gold(I) catalysts can trigger the cyclization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. acs.org This transformation proceeds through a proposed gold vinylidene intermediate formed after a 1,2-iodine shift. acs.orgencyclopedia.pub Similarly, 1-(iodoethynyl)-2-alkylarene substrates can be converted into 3-iodo-1-substituted-1H-indenes via an intramolecular C-H activation pathway. nih.gov These reactions demonstrate that the iodine atom is not merely a leaving group but can be strategically repositioned within the molecule during the catalytic cycle. The presence of the benzylic alcohol in this compound offers a handle for creating substrates for such intramolecular cyclizations. scispace.comcsic.es

Substrate TypeGold(I) CatalystAdditive/BaseSolventProduct
1-(Iodoethynyl)-2-alkylareneIPrAuNTf₂ttbp1,2-Dichloroethane3-Iodo-1H-indene
2-(Iodoethynyl)aryl esterIPrAu(MeCN)SbF₆N/ADichloromethane3-Iodo-2-acylbenzofuran

This table summarizes findings from gold(I)-catalyzed cycloisomerization reactions of representative iodoalkyne substrates. IPr = 1,3-bis(2,6-diisopropyl)phenylimidazol-2-ylidene; ttbp = 2,4,6-tri-tert-butylpyrimidine. acs.orgnih.gov

Regioselective Annulation Reactions for Complex Aromatic Systems

Annulation reactions are critical for constructing polycyclic aromatic and heterocyclic systems from simpler precursors. This compound is well-suited for these reactions due to its aryl iodide and alkyne functionalities, which can participate in a variety of ring-forming cascades.

Palladium-catalyzed annulation reactions offer a direct route to complex fused rings. For example, the reaction of an aryl iodide with a diene or another unsaturated system can lead to the formation of new carbocyclic or heterocyclic frameworks. nih.govrsc.org The Larock indole (B1671886) synthesis, which involves the palladium-catalyzed reaction of o-iodoanilines with internal alkynes, is a classic example of this type of transformation leading to 2,3-disubstituted indoles. core.ac.uk By analogy, the aryl iodide of this compound can serve as the electrophilic component in annulations with various partners to build indane, dihydrobenzofuran, or other fused ring systems. nih.gov The iodoalkyne itself can also be a key player in annulation strategies, for example, in the synthesis of spiro heterocycles or in reductive annulations to form indoles. dovepress.comnih.gov The regioselectivity of these reactions is often controlled by the nature of the catalyst, ligands, and substrates involved. mdpi.com

Integration of 4 2 Iodoethynyl Phenyl Methanol in Click Chemistry Methodologies

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Applications with Iodoethynylphenylmethanol

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, typically involving the reaction of a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org However, the use of 1-iodoalkynes, such as [4-(2-Iodoethynyl)phenyl]methanol, represents a significant extension of this methodology, enabling the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. nih.govresearchgate.net

Research has demonstrated that 1-iodoalkynes exhibit exceptional reactivity in copper-catalyzed reactions with organic azides, in some cases surpassing the reactivity of terminal alkynes. nih.govnih.gov The reaction of this compound with a diverse range of organic azides in the presence of a copper(I) catalyst, often in conjunction with an accelerating ligand like tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine (TTTA), proceeds efficiently under mild conditions. nih.govnih.gov This process yields 1-aryl-4-(4-(hydroxymethyl)phenyl)-5-iodo-1H-1,2,3-triazoles as the exclusive products in high yields. nih.govnih.gov

The general applicability of this reaction is high due to its compatibility with a wide array of functional groups and solvents. nih.govresearchgate.net The operational simplicity, often requiring just trituration and filtration for product isolation, makes this method highly scalable. nih.govnih.gov

Table 1: CuAAC Reaction Parameters with Iodoalkynes

Parameter Description Reference
Reactants This compound (or other 1-iodoalkynes), Organic Azides nih.gov
Catalyst Copper(I) source, e.g., CuI, [Cu(CH₃CN)₄]PF₆ nih.govnih.gov
Ligand Accelerating ligands like TBTA or TTTA are often crucial for rate and selectivity. nih.gov
Product 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles nih.govresearchgate.net

| Conditions | Mild, often room temperature; compatible with various solvents including protic ones. | nih.govnih.gov |

The mechanism is understood to be distinct from the standard CuAAC pathway with terminal alkynes. acs.org One proposed pathway suggests that copper may activate the iodoalkyne through the formation of a π-complex, which then engages the azide without the C-I bond being severed during the catalytic cycle. nih.gov Another perspective is that a 1-iodoalkyne intermediate is rapidly formed in situ when a terminal alkyne reacts in the presence of an iodinating agent, and this intermediate dictates the selective formation of the 5-iodotriazole. acs.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Metal-Free Bioconjugation

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful metal-free click reaction widely used for bioconjugation. nih.gov This reaction's driving force is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, which allows it to react spontaneously with azides without the need for a toxic metal catalyst. nih.govthieme-connect.de The release of this ring strain provides the necessary activation energy for the [3+2] cycloaddition to occur. acs.org

This compound, being a linear alkyne, lacks the requisite ring strain to participate directly in SPAAC. iris-biotech.deresearchgate.net The ideal 180° bond angle of a linear sp-hybridized carbon is not distorted in this molecule, and therefore, it does not possess the high internal energy needed to overcome the activation barrier for a catalyst-free reaction with azides. nih.gov The stability of linear alkynes makes them unreactive towards azides under the mild, physiological conditions where SPAAC is typically employed. researchgate.netacs.org

Therefore, this compound is not a suitable substrate for SPAAC. Its utility in azide-alkyne cycloadditions is confined to catalyzed processes, most notably the copper-catalyzed variant (CuAAC), where the metal catalyst activates the alkyne for reaction. nih.govacs.org This distinction is critical in designing bioconjugation strategies, where the choice between a metal-catalyzed or a strain-promoted pathway dictates the selection of the appropriate alkyne partner. thieme-connect.deacs.org

Table 2: Comparison of Alkyne Substrates for CuAAC vs. SPAAC

Feature CuAAC with this compound SPAAC
Alkyne Type Linear Iodoalkyne Strained Cycloalkyne (e.g., cyclooctyne)
Catalyst Required (Copper I) Not Required (Metal-Free)
Driving Force Catalytic activation of the alkyne Release of ring strain
Biocompatibility Limited by copper toxicity High, suitable for live cells

| Application | Organic synthesis, material science, ex vivo bioconjugation | In vivo bioconjugation, live-cell imaging |

While linear alkynes like this compound are not used in SPAAC, other metal-free click reactions involving activated linear alkynes have been developed for bioconjugation, reacting with native functional groups like amines and thiols, but these operate via different mechanisms than the azide-alkyne cycloaddition. nih.gov

Chemo- and Regioselectivity in Triazole Formation

A hallmark of the copper-catalyzed cycloaddition of 1-iodoalkynes like this compound with azides is its exceptional chemo- and regioselectivity. nih.govnih.gov

Regioselectivity: The reaction exclusively yields the 1,4,5-trisubstituted triazole regioisomer. nih.govresearchgate.net The iodine atom is consistently found at the C5 position of the newly formed triazole ring, while the substituent from the azide is at the N1 position and the [4-(hydroxymethyl)phenyl] group from the iodoalkyne is at the C4 position. nih.govnih.gov This high degree of regiocontrol is a significant advantage over uncatalyzed Huisgen 1,3-dipolar cycloadditions, which typically produce a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org While some studies on specific substrates like 1-iodobuta-1,3-diynes have shown the formation of both 4-iodo and 5-iodo isomers, the reaction with simple iodoalkynes like this compound is highly selective for the 5-iodo product. nih.govrsc.org

Chemoselectivity: The reaction demonstrates high fidelity, meaning it proceeds with high preference for the desired azide-iodoalkyne coupling even in the presence of other reactive functional groups. nih.gov Mechanistic studies indicate that the reaction to form 5-iodotriazoles is mechanistically distinct from the one forming 5-protiotriazoles (from terminal alkynes). acs.org The choice of ligand is crucial; ligands such as TTTA accelerate the desired 5-iodotriazole formation pathway to such an extent that competing side reactions, like dehalogenation, are effectively suppressed. nih.govnih.gov This ensures that the 5-iodotriazole is obtained as the sole product, a critical feature for applications requiring high purity and predictability, such as the synthesis of functional probes and conjugates. nih.gov The complete conversion of the starting alkyne to the 1-iodoalkyne intermediate at the beginning of the reaction is key to ensuring the exclusive formation of the iodotriazole product over the protiotriazole. acs.org

Development of Functionalized Probes and Conjugates

The products derived from the click reaction of this compound are highly valuable intermediates for creating functionalized probes and bioconjugates. researchgate.neteui.eu This utility stems from two key structural features: the versatile 5-iodo-1,2,3-triazole core and the reactive benzylic alcohol group.

The iodine atom at the C5 position of the triazole ring acts as a synthetic handle for further diversification. researchgate.net It can be readily substituted through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and cyanation reactions. bohrium.commdpi.comrsc.org This allows for the introduction of a wide range of functionalities, including aryl, ethynyl (B1212043), and cyano groups, transforming the initial triazole into a more complex, fully substituted heterocycle. mdpi.comrsc.org This post-cycloaddition modification strategy is powerful for building libraries of compounds for screening or for installing specific reporter groups. For example, 5-iodotriazoles are precursors for synthesizing 5-fluorotriazoles, including 18F-labeled versions for use as PET imaging probes. dntb.gov.uamdpi.com

The hydroxymethyl group (-CH₂OH) on the phenyl ring provides another point for conjugation. zsmu.edu.ua This alcohol can be oxidized to an aldehyde for subsequent reactions or converted into other functional groups. This allows for the attachment of the entire triazole-containing molecular scaffold to biomolecules, polymers, or surfaces. nih.govresearchgate.net

The combination of these features enables the use of this compound as a starting point for a variety of functional molecules:

Fluorescent Probes: By coupling the 5-iodotriazole product with fluorescent moieties via cross-coupling, researchers can develop probes for bioimaging. nih.gov

Bioconjugates: The triazole products can be linked to peptides, proteins, or nucleic acids, using either the C5-iodo position or the benzylic alcohol for attachment, to create targeted therapeutic or diagnostic agents. eui.eumdpi.com

Radiotracers: The 5-iodotriazole scaffold is a key precursor for late-stage radiofluorination to produce 18F-labeled radiotracers for PET imaging. mdpi.comresearchgate.net

Table 3: Functionalization Strategies for this compound-derived Triazoles

Functional Handle Reaction Type Introduced Functionality Potential Application Reference
C5-Iodo Group Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Aryl, Alkynyl, etc. Synthesis of complex molecules, modifying electronic properties bohrium.commdpi.com
C5-Iodo Group Pd-catalyzed Cyanation Nitrile (-CN) Precursor for amides, amines, azaheterocycles rsc.org
C5-Iodo Group Halogen Exchange (Halex) Fluoro (-F), including 18F Development of PET radiotracers dntb.gov.uamdpi.com

| Hydroxymethyl Group | Oxidation, Esterification, Etherification | Aldehyde, Ester, Ether | Linker for attachment to biomolecules or surfaces | zsmu.edu.uanih.gov |

This modular approach, combining the reliability of CuAAC with subsequent functionalization, makes this compound a powerful tool in medicinal chemistry and materials science.

Contributions to Materials Science Through 4 2 Iodoethynyl Phenyl Methanol Derivatives

Synthesis of Conjugated Polydiynes and Polymers from Iodoethynyl Monomers

The iodoethynyl moiety is a key precursor for the synthesis of conjugated polydiynes, a class of polymers known for their exceptional optical properties and high thermal stability. rsc.org Unlike polymers containing simple ethynylene units, those with 1,3-diyne (butadiyne) functionalities often exhibit enhanced performance as semiconductors and advanced optical materials. rsc.org

A significant advancement in this area is the development of transition-metal-free polymerization methods. researchgate.net Research has demonstrated that bis(iodoalkyne) monomers can undergo homo-polycoupling reactions mediated by potassium iodide (KI) in polar solvents like N,N-dimethylformamide (DMF) at elevated temperatures. rsc.orgresearchgate.net This approach avoids contamination of the final polymer with metal residues, which is crucial for high-performance electronic applications. researchgate.net

The synthesis pathway involves the initial preparation of di-iodoethynyl functionalized monomers. This is typically achieved by reacting di-ethynyl precursors with N-iodosuccinimide (NIS) in an alkaline medium. rsc.org Once the monomers are synthesized, they are subjected to polymerization conditions. For instance, monomers such as 1,4-bis(2-iodoethynyl)benzene and 4,4′-bis(2-iodoethynyl)-1,1′-biphenyl have been successfully polymerized to yield polymers with alternating aromatic and 1,3-diyne units. rsc.orgresearchgate.net While polymers with rigid backbones are often insoluble, strategic monomer design, such as incorporating bulky side groups like in 1,2-bis[4-(iodoethynyl)phenyl]-1,2-diphenylethene, can produce soluble polydiynes with high molecular weights. rsc.org

MonomerSolventTemperature (°C)Yield (%)Molecular Weight (Mw)Reference
1,2-bis[4-(iodoethynyl)phenyl]-1,2-diphenyletheneDMF1207811,300 rsc.org
1,2-bis[4-(iodoethynyl)phenyl]-1,2-diphenyletheneDMSO120537,100 rsc.org
1,4-bis(2-iodoethynyl)benzeneDMF12075Insoluble rsc.org
4,4′-bis(2-iodoethynyl)-1,1′-biphenylDMF12080Insoluble rsc.org

Design of Liquid Crystalline Materials with Halogen Bonding Motifs

Halogen bonding (XB) has emerged as a powerful non-covalent interaction for the rational design of supramolecular materials, including liquid crystals (LCs). beilstein-journals.orgwhiterose.ac.uk The halogen bond occurs between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). nih.gov The strength and directionality of this interaction make it ideal for controlling molecular self-assembly. researchgate.net

The iodoethynyl group is a particularly effective halogen-bond donor. researchgate.net The sp-hybridized carbon atom attached to the iodine is strongly electron-withdrawing, which polarizes the iodine atom and creates a pronounced region of positive electrostatic potential (a σ-hole) at its tip. researchgate.net This enhanced electrophilicity leads to strong and highly directional halogen bonds. acs.org

Derivatives of [4-(2-Iodoethynyl)phenyl]methanol can serve as the XB donor component in the formation of liquid crystals. By co-crystallizing these molecules with suitable halogen-bond acceptors, such as pyridines, stilbazoles, or even nitro groups, it is possible to generate new mesogenic materials. beilstein-journals.orgwhiterose.ac.uk The first halogen-bonded liquid crystal was reported in 2004, and since then, the field has expanded to include a variety of donor-acceptor motifs. beilstein-journals.org The thermal stability of the resulting mesophase is directly related to the strength of the halogen bond; stronger bonds formed with iodine lead to more stable liquid crystalline phases compared to bromine or chlorine. beilstein-journals.orgwhiterose.ac.uk

Halogen Bond DonorHalogen Bond AcceptorResulting MesophaseReference
Iodopentafluorobenzene4-AlkoxystilbazoleNematic, Smectic A beilstein-journals.org
1,3-bis(iodoethynyl)benzene derivativesPyridyl derivativesSmectic A (Polar) researchgate.net
Molecular Iodine (I₂)4-Alkoxyphenyl-4-pyridinesSmectic A whiterose.ac.uk
Iodine Monochloride (ICl)4-Alkoxyphenyl-4-pyridinesSmectic A whiterose.ac.uk
4-Iodoethynyl-nitrobenzenesNitro-cyanostilbeneNematic beilstein-journals.org

Fabrication of Luminescent and Optoelectronic Materials

The π-conjugated framework inherent in this compound and its polymeric derivatives makes them suitable for applications in luminescent and optoelectronic materials. mdpi.com Luminescent materials, or phosphors, convert excitation energy into emitted light. mdpi.com The extended conjugation in polymers derived from iodoethynyl monomers allows for efficient light absorption and emission, which is fundamental for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commdpi.com

The presence of the heavy iodine atom can significantly influence the photophysical properties of these materials. It can promote intersystem crossing, a process that facilitates the transition from a singlet excited state to a triplet excited state, potentially leading to phosphorescence. This is particularly relevant in the design of advanced emitters for OLEDs. For example, iridium(III) complexes featuring bis(iodoethynyl)-bipyridine ligands have been synthesized, combining the inherent luminescence of the metal center with the unique electronic properties and halogen-bonding capability of the iodoethynyl arms. researchgate.net

Furthermore, the formation of co-crystals through halogen bonding provides another strategy to tune luminescent properties. The interaction between an iodoethynyl donor and a suitable acceptor can alter the electronic structure and molecular packing in the solid state, leading to new or modified emission characteristics. nih.gov Studies on co-crystals of tetra-iodo-ethylene with aza-phenanthrenes have shown that halogen bonding can create distinct luminescent behaviors in the solid state. nih.gov This modular approach allows for the fine-tuning of emission colors and efficiencies for applications in solid-state lighting and sensors. nih.gov

Material TypeKey FeaturePotential ApplicationReference
Conjugated PolydiynesExtended π-conjugationOrganic Photovoltaics (OPVs) rsc.orgmdpi.com
Ir(III) complex with iodoethynyl ligandsCombines metal luminescence with XB capabilityOrganic Light-Emitting Diodes (OLEDs), Sensors researchgate.net
Halogen-bonded co-crystalsTunable solid-state emission via supramolecular assemblySolid-State Lighting nih.gov
Boron hydrides with iodo-functionalizationBright fluorescence and high quantum yieldUV Imaging, Bio-sensing rsc.org

Micro- and Nanostructured Materials Formation

The formation of well-defined structures at the micro- and nanoscale is critical for the development of advanced functional materials. The highly directional nature of the halogen bond makes it an excellent tool for programming the self-assembly of molecules into ordered, hierarchical structures. researchgate.netresearchgate.net Derivatives of this compound can be designed to self-assemble into complex architectures such as fibers, ribbons, and networks. beilstein-journals.org

This process is driven by specific intermolecular interactions, where the iodoethynyl group acts as a director. For example, research on 2-(iodoethynylphenyl)-substituted nitronyl nitroxides has shown that molecules can arrange into zigzag chains through precise I···N–O halogen bonds. researchgate.net This demonstrates the power of a single, well-defined interaction to control the supramolecular arrangement. In addition to halogen bonding, other interactions like π-π stacking between the phenyl rings and hydrogen bonding involving the methanol (B129727) group can contribute to and reinforce the stability of these assemblies. nih.gov

The ability to control self-assembly allows for the bottom-up fabrication of materials with anisotropic properties. beilstein-journals.org For example, aligning conjugated polymer chains within a nanostructure can significantly enhance charge transport along a specific direction, a desirable trait for sensors and electronic components. rsc.org By modifying the molecular structure of the building block—for instance, by changing substituents on the phenyl ring or altering the XB acceptor—it is possible to tune the resulting morphology, leading to the creation of materials tailored for specific applications in nanotechnology and materials science. nih.gov

Building BlockDriving Interaction(s)Resulting StructureReference
2-(Iodoethynylphenyl)-nitronyl nitroxideHalogen Bonding (I···N-O)Zigzag Chains researchgate.net
Iodophenyl-functionalized amidothioureasHalogen Bonding (I···S)Double-stranded Helix mdpi.com
Bis-bipyridinium compound with Br⁻Hydrogen Bonding, Halogen BondingHelical Supramolecular Fibers beilstein-journals.org
Gallic Acidπ-π Stacking, Hydrogen BondingSupramolecular Fibrillar Networks nih.gov

Explorations in Separation Sciences Using Iodoethynylaryl Systems

Enantioseparation Studies of Chiral Iodoethynyl-Substituted Compounds

The enantioseparation of chiral compounds containing an iodoethynyl group presents a unique challenge and opportunity in chiral chromatography. The presence of the iodine atom, a heavy and polarizable halogen, can lead to specific interactions that can be exploited for separation. While research on [4-(2-Iodoethynyl)phenyl]methanol itself is limited, studies on structurally similar compounds, such as planar chiral 1-(iodoethynyl)-3-arylferrocenes, provide a valuable framework for understanding the potential for its enantiomeric resolution. researchgate.netsciprofiles.com

The most common method for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). eijppr.comwikipedia.org The choice of CSP is critical and is often guided by the functional groups present in the analyte. For iodoethynyl-substituted compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown considerable promise. researchgate.netchromatographyonline.com These CSPs possess a highly ordered chiral structure with multiple recognition sites, allowing for a combination of interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are essential for chiral recognition. sciprofiles.comnih.gov

The typical process for developing an enantioseparation method for a compound like this compound would involve screening a variety of polysaccharide-based CSPs under different mobile phase conditions. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or methanol (B129727), can significantly influence the retention and selectivity of the separation. researchgate.net The data from such a screening process for analogous compounds can be tabulated to illustrate the effect of the CSP and mobile phase composition on the separation parameters.

Table 1: Hypothetical Chromatographic Data for the Enantioseparation of an Iodoethynyl-Substituted Compound on Different Chiral Stationary Phases

Chiral Stationary PhaseMobile Phase (v/v)Retention Factor (k1)Retention Factor (k2)Selectivity (α)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10)2.853.501.232.10
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10)3.103.451.111.55
Amylose tris(3,5-dichlorophenylcarbamate)n-Hexane/2-Propanol (90:10)2.503.151.262.30
Cellulose tris(4-methylbenzoate)n-Hexane/Methanol (95:5)4.205.101.211.90

This table presents hypothetical data based on typical results for analogous compounds to illustrate the expected outcomes of such a study.

Understanding Dispersion Forces and Steric Effects in Chiral Recognition

For a long time, the understanding of chiral recognition mechanisms in liquid chromatography was primarily based on attractive interactions such as hydrogen bonds, π-π stacking, and dipole-dipole interactions, along with steric repulsion. sciprofiles.com However, recent studies have highlighted the crucial role of London dispersion forces, which are attractive forces arising from temporary fluctuations in electron density. acs.orgethz.ch These forces, although individually weak, can become significant when summed over large interacting surfaces.

In the context of iodoethynylaryl systems, the highly polarizable iodine atom and the extended π-system of the ethynyl (B1212043) and phenyl groups make them excellent candidates for engaging in strong dispersion interactions with the CSP. Research on planar chiral 1-(iodoethynyl)-3-arylferrocenes has demonstrated that dispersion forces can significantly contribute to the retention and enantioselectivity, sometimes even overriding expected steric repulsion. researchgate.netsciprofiles.com It has been observed that larger, more sterically hindered analytes can exhibit stronger retention than smaller ones, a phenomenon that can be attributed to the increased surface area available for dispersion interactions. researchgate.net

For this compound, the interaction with a chiral selector within a CSP would be a delicate balance between several forces. The molecule would need to fit into a chiral groove or cavity of the CSP. While steric hindrance could prevent a perfect fit, the attractive dispersion forces between the iodoethynylphenyl moiety and the CSP could compensate for or even overcome this repulsion, leading to a stable diastereomeric complex. researchgate.net This interplay between steric effects and dispersion forces is a key determinant of the enantioselectivity.

The nature of the mobile phase also plays a critical role in modulating these interactions. The addition of a small amount of a polar solvent like methanol to a non-polar mobile phase can alter the solvation of the analyte and the CSP, thereby influencing the strength of the dispersion forces and ultimately the chiral recognition. researchgate.net

Table 2: Influence of Mobile Phase Composition on Enantioseparation Parameters for a Planar Chiral 1-(iodoethynyl)-3-arylferrocene on an Amylose-based CSP

Mobile Phase (n-Hexane/Modifier)ModifierModifier %Retention Factor (k2)Selectivity (α)
n-Hexane/2-Propanol2-Propanol103.881.18
n-Hexane/MethanolMethanol2.56.211.25
n-Hexane/MethanolMethanol54.071.20

Data adapted from studies on analogous ferrocene (B1249389) compounds to illustrate the principle. researchgate.net

This table demonstrates that the type and concentration of the polar modifier can have a profound impact on the retention and selectivity, underscoring the importance of optimizing the mobile phase to harness the full potential of dispersion forces in chiral separation.

Development of Chiral Stationary Phases

The continuous evolution of chiral stationary phases is driven by the need for improved selectivity, broader applicability, and enhanced stability. chromatographyonline.comnih.gov The development of new CSPs often involves the synthesis and evaluation of novel chiral selectors that are then immobilized onto a solid support, typically silica (B1680970) gel.

For iodoethynylaryl systems, the development of CSPs could focus on creating selectors with complementary functionalities that can maximize interactions with the iodoethynylphenyl moiety. This could involve incorporating π-basic aromatic rings to enhance π-π stacking interactions with the π-acidic phenyl ring of the analyte, or creating cavities that are sterically and electronically suited to accommodate the iodoethynyl group.

The most successful and widely used CSPs for a broad range of chiral compounds are based on polysaccharide derivatives. chromatographyonline.comnih.gov These are commercially available and offer a high probability of successful enantioseparation. However, for particularly challenging separations or for a deeper understanding of the chiral recognition mechanism, custom-designed CSPs can be developed.

The process of developing a new CSP involves several stages:

Design and Synthesis of the Chiral Selector: Based on the structure of the target analytes, a chiral selector with appropriate functional groups and stereochemistry is designed and synthesized.

Immobilization onto a Support: The chiral selector is chemically bonded or coated onto a high-surface-area support material like silica gel. Covalent bonding is generally preferred as it results in more robust and stable CSPs.

Chromatographic Evaluation: The new CSP is packed into an HPLC column and its performance is evaluated using a set of chiral probes. The retention, selectivity, and resolution for these probes are measured under various mobile phase conditions.

Mechanistic Studies: Further studies may be conducted to elucidate the chiral recognition mechanism, using techniques such as NMR spectroscopy, computational modeling, and thermodynamic studies.

The development of CSPs specifically tailored for iodoethynyl-substituted compounds could lead to highly efficient and selective separation methods for this class of molecules, including this compound.

Table 3: Common Types of Chiral Stationary Phases and Their Primary Interaction Mechanisms

CSP TypeChiral SelectorPrimary Interaction Mechanisms
Polysaccharide-basedCellulose or amylose derivativesHydrogen bonding, π-π interactions, dipole-dipole interactions, steric inclusion, dispersion forces
Pirkle-type (Brush-type)Small chiral molecules with π-acidic or π-basic groupsπ-π interactions, hydrogen bonding, dipole-dipole interactions
Macrocyclic AntibioticsVancomycin, TeicoplaninInclusion complexation, hydrogen bonding, ionic interactions
Ligand ExchangeChiral ligands complexed with a metal ionCoordination bonds, steric interactions
Chiral Crown EthersChiral crown etherHost-guest complexation, hydrogen bonding

Future Research Directions and Interdisciplinary Prospects

Development of Novel Catalytic Transformations for Iodoethynylphenylmethanol

The iodoalkyne group is a versatile functional handle, recognized for its reactivity in a multitude of organic transformations. mdpi.com While 1-iodoalkynes are established as highly practical building blocks in synthesis, future research can unlock new catalytic pathways for [4-(2-Iodoethynyl)phenyl]methanol, moving beyond conventional cross-coupling reactions. mdpi.com

Future investigations could focus on developing catalytic systems for the hydrofunctionalization of the iodoalkyne, which would provide access to valuable haloalkene derivatives. csic.es For instance, silver-catalyzed hydroalkylation with 1,3-dicarbonyl compounds or gold-catalyzed cycloisomerization could lead to the synthesis of complex heterocyclic structures. csic.es However, it is noted that some silver-catalyzed additions are not compatible with iodoalkynes due to the facile cleavage of the C-I bond. csic.es

Another promising avenue is the exploration of catalyst-free transformations, such as the hydroboration of the alkyne with catecholborane, or radical sulfonylation reactions. sioc-journal.cn The development of switchable protocols, perhaps using a reagent system like ZnI2 and tert-butyl nitrite, could allow for the selective synthesis of either iodoalkynes or diiodoalkenes from a terminal alkyne precursor, a strategy that could be adapted for derivatives of this compound. sioc-journal.cn The inherent reactivity of the C-I bond also makes it a prime candidate for novel bond formations, including C-C, C-O, and C-N bonds, under transition metal catalysis. mdpi.com

Exploration in Bioorthogonal Chemistry Beyond Click Reactions

The field of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers exciting prospects for this compound. the-scientist.comcas.org The most well-known bioorthogonal reaction involving alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnobelprize.org The iodoalkyne functionality of this compound can participate in CuAAC to form 5-iodotriazoles, which are themselves versatile intermediates for further functionalization. researchgate.net

However, the cytotoxicity of copper catalysts has prompted the development of catalyst-free alternatives. cas.orgmdpi.com Future research should explore the potential of this compound and its derivatives in these next-generation bioorthogonal reactions. A key area of interest is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes to react with azides without a metal catalyst. cas.org While typically employing terminal alkynes, research into adapting this for iodoalkynes could be fruitful.

Beyond cycloadditions, the inverse-electron-demand Diels-Alder (IEDDA) reaction, which occurs between a tetrazine and a strained alkene, presents another powerful, catalyst-free bioorthogonal tool with exceptionally fast kinetics. nobelprize.orgmdpi.com Investigating whether the electronic properties of the iodoalkyne in this compound can be harnessed to participate in or modulate novel bioorthogonal reactions is a compelling direction. The goal is to create new molecular probes for labeling, imaging, and targeting biomolecules in complex biological environments with high specificity and minimal perturbation. the-scientist.comnih.gov

Advanced Computational Design of Next-Generation Halogen-Bonded Materials

The iodine atom of the iodoethynyl group in this compound is a potent halogen bond (XB) donor. researchgate.net Halogen bonding is a highly directional, non-covalent interaction that has become a powerful tool in crystal engineering and the design of supramolecular materials. researchgate.netrsc.org The iodoethynyl moiety is particularly effective for forming strong halogen bonds. researchgate.net

Future research will heavily rely on advanced computational methods to design and predict the properties of novel materials based on this compound. Computational insight can guide the synthesis of cocrystals with specific architectures and functionalities. acs.org For example, by pairing iodoalkyne donors with pyridine-based acceptors, it is possible to create self-assembling supramolecular structures like discrete parallelogram-shaped dimers and macrocycles. acs.orgnih.gov

A significant frontier is the computational design of porous, open-framework materials. chemrxiv.orgresearchgate.net While challenging, recent work has shown that rigid polytopic iodoalkyne donors can form highly open 2D and 3D structures with significant solvent-filled voids when combined with halide anions. chemrxiv.org Computational modeling can screen vast numbers of potential co-formers and predict the resulting network topologies, accelerating the discovery of materials with high porosity. chemrxiv.orgresearchgate.net These next-generation materials could have applications in gas storage, separation, and catalysis. The interplay between the halogen bond from the iodoalkyne and potential hydrogen bonds from the methanol (B129727) group adds another layer of design complexity and opportunity, which can be effectively explored through molecular electrostatic potential (MEP) maps and interaction energy calculations. researchgate.netacs.org

Integration with Machine Learning for Synthetic Route Discovery

The synthesis of complex organic molecules can be a significant bottleneck in chemical research. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to address this challenge by predicting synthetic routes and reaction outcomes. researchgate.net For a molecule like this compound and its derivatives, ML can play a crucial role in discovering novel and efficient synthetic pathways.

Future efforts will involve training ML models, particularly graph neural networks (GNNs), on large databases of chemical reactions. researchgate.netnih.gov These models can learn the complex patterns of chemical reactivity and propose retrosynthetic disconnections, effectively generating synthesis plans. unibe.ch This approach can uncover non-intuitive or previously unknown transformations, moving beyond established reaction precedents. researchgate.net

For late-stage functionalization, where a complex core like this compound is further modified, ML models can predict reaction outcomes, yields, and regioselectivity with increasing accuracy. nih.gov By integrating ML with high-throughput experimentation platforms, researchers can rapidly screen numerous reaction conditions and substrates. nih.govacs.orgnih.gov This synergy between computational prediction and automated synthesis can dramatically accelerate the discovery of new derivatives of this compound with optimized properties for applications in materials science, pharmacology, or bioimaging. The development of user-friendly platforms that combine deep learning with experimental automation will be key to enabling broader access to these powerful synthetic design tools. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.